N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and hydrazinecarboxamide in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its anticancer properties, showing potential in inhibiting the proliferation of cancer cells.
Industry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(3,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- N-({N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- N-({N’-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding affinity to molecular targets. This uniqueness can result in distinct biological activities and applications compared to its analogs .
Properties
Molecular Formula |
C16H15N3O4 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H15N3O4/c20-13-7-6-12(14(21)8-13)9-18-19-15(22)10-17-16(23)11-4-2-1-3-5-11/h1-9,20-21H,10H2,(H,17,23)(H,19,22)/b18-9+ |
InChI Key |
XMQZQMSLBPTMNM-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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